Sodium beta-resorcylate

CAS No.: 17289-70-2

Cat. No.: VC1930461

Molecular Formula: C7H5NaO4

Molecular Weight: 176.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17289-70-2 |

|---|---|

| Molecular Formula | C7H5NaO4 |

| Molecular Weight | 176.1 g/mol |

| IUPAC Name | sodium;2,4-dihydroxybenzoate |

| Standard InChI | InChI=1S/C7H6O4.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,8-9H,(H,10,11);/q;+1/p-1 |

| Standard InChI Key | ZGIYTLGBDAOYFL-UHFFFAOYSA-M |

| SMILES | C1=CC(=C(C=C1O)O)C(=O)[O-].[Na+] |

| Canonical SMILES | C1=CC(=C(C=C1O)O)C(=O)[O-].[Na+] |

Introduction

Physical and Chemical Properties

Sodium beta-resorcylate possesses distinct physical and chemical properties that define its behavior in various chemical reactions and applications. Understanding these properties is essential for predicting its interactions and optimizing its use in different contexts.

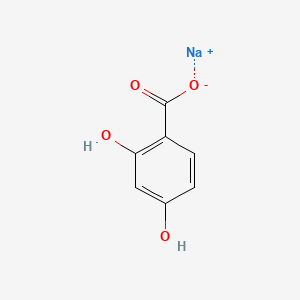

Molecular Structure and Formula

The molecular formula of sodium beta-resorcylate is C₇H₅NaO₄, with a calculated molecular weight of 176.10 g/mol according to PubChem data . The structural arrangement features a benzene ring with two hydroxyl groups at positions 2 and 4, and a carboxylate group that forms an ionic bond with a sodium ion. This structure can be represented by the SMILES notation: C1=CC(=C(C=C1O)O)C(=O)[O-].[Na+] .

The compound's InChI representation is:

InChI=1S/C7H6O4.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,8-9H,(H,10,11);/q;+1/p-1

This molecular structure contributes to the compound's ability to participate in various chemical reactions, particularly those involving metal complexation and hydrogen bonding.

Physical Characteristics

Sodium beta-resorcylate typically appears as a crystalline solid at room temperature. The presence of hydroxyl groups and the carboxylate moiety contributes to its solubility profile, with enhanced water solubility compared to its parent acid. This improved solubility is advantageous for applications requiring aqueous solutions.

The compound's stability is influenced by environmental factors such as temperature, humidity, and exposure to oxidizing agents. Under standard conditions, sodium beta-resorcylate maintains reasonable stability, but degradation may occur under extreme conditions or prolonged exposure to environmental stressors.

Chemical Reactivity

The reactivity of sodium beta-resorcylate is primarily governed by its functional groups:

-

The carboxylate group (COO⁻Na⁺) participates in salt formation and acid-base reactions

-

The hydroxyl groups (OH) engage in hydrogen bonding and can undergo esterification

-

The aromatic ring can participate in electrophilic substitution reactions

The presence of two hydroxyl groups in the ortho and para positions relative to each other creates opportunities for metal complexation, particularly with transition metals. This complexation property makes sodium beta-resorcylate valuable in analytical applications and coordination chemistry.

Synthesis and Production Methods

The synthesis of sodium beta-resorcylate involves chemical processes that convert beta-resorcylic acid to its sodium salt form. Various methodologies have been developed to optimize yield, purity, and efficiency in the production of this compound.

Laboratory Synthesis

In laboratory settings, sodium beta-resorcylate can be synthesized through neutralization reactions involving beta-resorcylic acid and sodium-containing bases. The general approach involves:

-

Dissolution of beta-resorcylic acid in an appropriate solvent

-

Addition of a stoichiometric amount of sodium hydroxide or sodium carbonate

-

Reaction monitoring until complete neutralization

-

Isolation of sodium beta-resorcylate through precipitation, filtration, and drying

The reaction conditions, including temperature, solvent choice, and concentration, significantly influence the purity and yield of the final product. Careful control of these parameters ensures high-quality sodium beta-resorcylate suitable for analytical and research applications.

Applications and Uses

Sodium beta-resorcylate demonstrates versatility across various scientific and industrial applications, leveraging its unique chemical properties and reactivity profile.

Analytical Chemistry Applications

In analytical chemistry, sodium beta-resorcylate serves as an important reagent due to its metal complexation capabilities. The compound can form distinctive complexes with various metal ions, facilitating their detection and quantification in analytical procedures. These complexation reactions are particularly valuable in:

-

Colorimetric assays for metal ion detection

-

Chromatographic separations

-

Spectroscopic analyses

The specific arrangement of hydroxyl groups in sodium beta-resorcylate creates favorable coordination geometries for various metal ions, enabling selective detection and analysis.

Organic Synthesis

As a functionalized aromatic compound, sodium beta-resorcylate serves as a versatile building block in organic synthesis. The combination of carboxylate and hydroxyl functionalities provides multiple reactive sites for diverse transformations, including:

-

Esterification reactions

-

Alkylation of hydroxyl groups

-

Formation of amides through carboxylate activation

-

Cross-coupling reactions involving the aromatic core

These synthetic capabilities make sodium beta-resorcylate valuable in the preparation of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Structural Relationships and Comparative Analysis

Understanding sodium beta-resorcylate in the context of related compounds provides valuable insights into its chemical behavior and potential applications.

Comparison with Related Compounds

Sodium beta-resorcylate belongs to a family of compounds derived from resorcylic acid and its isomers. A comparative analysis with related compounds reveals important structural and functional relationships:

This comparison highlights how subtle structural variations significantly impact the properties and applications of these compounds. The positioning of hydroxyl groups and the nature of the metal counterion substantially influence reactivity, toxicity, and application profiles.

Structure-Function Analysis

The specific arrangement of functional groups in sodium beta-resorcylate directly relates to its chemical behavior and applications:

-

The 2,4-dihydroxy configuration creates a distinctive electronic distribution in the aromatic ring, influencing its reactivity in electrophilic substitution reactions

-

The positioning of hydroxyl groups enables specific metal coordination geometries, determining the compound's effectiveness in analytical applications

-

The sodium counterion enhances water solubility compared to the protonated acid form, facilitating its use in aqueous systems

These structure-function relationships provide a foundation for predicting the compound's behavior in various chemical environments and guide the development of applications that leverage its unique properties.

Current Research and Future Perspectives

Research interest in sodium beta-resorcylate and related compounds continues to evolve, driven by their potential applications and unique chemical properties.

Recent Developments

Recent research has expanded understanding of resorcylate derivatives, including investigations into:

-

The enzymatic decarboxylation of related compounds such as γ-resorcylate (2,6-dihydroxybenzoate) by γ-resorcylate decarboxylase, which may provide insights into the biochemical behavior of beta-resorcylate compounds

-

Potential applications in environmentally sustainable chemical processes, as demonstrated by the interest in γ-RSD for the production of benzoic acid derivatives

-

Metal complexation properties and their applications in analytical and synthetic chemistry

These developments suggest growing interest in resorcylate chemistry, with potential implications for sodium beta-resorcylate applications.

Research Gaps and Future Directions

Several research gaps present opportunities for future investigations into sodium beta-resorcylate:

-

Comprehensive toxicological profiling to establish safety parameters for various applications

-

Detailed structure-activity relationship studies to optimize functionality for specific applications

-

Exploration of potential biological activities for pharmaceutical development

-

Development of improved synthetic methodologies for enhanced purity and yield

-

Investigation of novel applications in materials science and coordination chemistry

Addressing these research gaps would significantly enhance understanding of sodium beta-resorcylate and expand its potential applications across various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume